molecular formula C12H16O B8353276 7-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene

7-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B8353276
M. Wt: 176.25 g/mol
InChI Key: BPIJVNAGOJOEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16O/c1-9-3-4-10-5-6-12(13-2)8-11(10)7-9/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

BPIJVNAGOJOEMH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COc1ccc2c(c1)C=C(C)CC2
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Synthesis routes and methods II

Procedure details

In a dry sealable Schlenk flask under an argon atmosphere 0.0254 g (0.043 mmol) (S,S)-ethylene-1,2,-bis(η5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate was dissolved in THF (5 mL). The vessel was degassed by exposure to vacuum (2 x ~10 sec), put under an atmosphere of hydrogen and subsequently cooled to 0° C. in an ice water bath. After equilibration, a solution of n-butyllithium (0.052 mL, 1.58M in hexanes, 0.083 mmol, 1.91 equiv) was added and the mixture was allowed to stir for 10 min. Phenylsilane (0.016 mL, 0.126 mmol, 2.9 equiv) and 0.130 g (0.756 mmol, 18 equiv) 7-methoxy-2-methyl-3,4-dihydronaphthalene were then added. The flask was sealed and the solution moved into a dry box and transferred to a Parr® high pressure reaction vessel containing a magnetic stir bar. The pressure vessel was sealed and moved to a fume hood where it was charged to 2150 psig with hydrogen and placed in an oil bath at 70° C. The reaction mixture was allowed to stir for 44 h. The vessel was cooled to room temperature, vented and opened to air. The reaction mixture was worked up by partitioning between diethyl ether/hexane (1/4) and water and separating the layers. The organic extract was distilled at reduced pressure to yield 0.097 g (0.557 mmol, 73%) of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene with an ee of 90.4%.
[Compound]
Name
(S,S)-ethylene-1,2
Quantity
0.0254 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(η5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.052 mL
Type
reactant
Reaction Step Two
Quantity
0.016 mL
Type
reactant
Reaction Step Three
Name
7-methoxy-2-methyl-3,4-dihydronaphthalene
Quantity
0.13 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a dry sealable Schlenk flask under an argon atmosphere 0.0254 g (0.043 mmol) (S,S)-ethylene-1,2-bis(η5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate was dissolved in THF (5 mL). The vessel was degassed by exposure to vacuum (2×~10 sec), put under an atmosphere of hydrogen and subsequently cooled to 0° C. in an ice water bath. Alter equilibration, a solution of n-butyllithium (0.052 mL, 1.58 M in hexanes, 0.083 mmol. 1.91 equiv) was added and the mixture was allowed to stir for 10 min. Phenylsilane (0.016 mL, 0.126 mmol, 2.9 equiv) and 0.130 g (0.756 mmol, 18 equiv) 7-methoxy-2-methyl-3,4-dihydronaphthalene were then added. The flask was sealed and the solution moved into a dry box and transferred to a Parr® high pressure reaction vessel containing a magnetic stir bar. The pressure vessel was sealed and moved to a fume hood where it was charged to 2150 psig with hydrogen and placed in an oil bath at 70° C. The reaction mixture was allowed to stir for 44 h. The vessel was cooled to room temperature, vented and opened to air. The reaction mixture was worked up by partitioning between diethyl ether/hexane (1/4) and water and separating the layers. The organic extract was distilled at reduced pressure to yield 0.097 g (0.557 mmol, 73%) of 7-methoxy-2-methyl-1.2,3,4-tetrahydronaphthalene with an ee of 90.4%.
[Compound]
Name
(S,S)-ethylene-1,2-bis(η5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate
Quantity
0.0254 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.052 mL
Type
reactant
Reaction Step Two
Quantity
0.016 mL
Type
reactant
Reaction Step Three
Name
7-methoxy-2-methyl-3,4-dihydronaphthalene
Quantity
0.13 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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